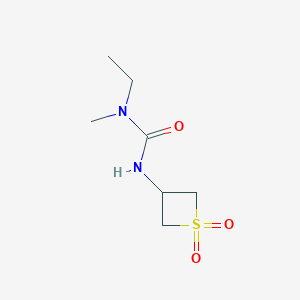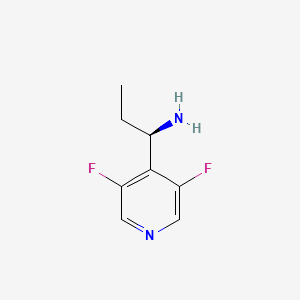
1-(4-(1-Aminoethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-Aminoethyl)phenyl)ethanol is an organic compound characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-(1-Aminoethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-(1-Aminoethyl)phenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature conditions, with a metal catalyst such as palladium or platinum.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(1-Aminoethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(4-(1-Aminoethyl)phenyl)ethanone.
Reduction: 1-(4-(1-Aminoethyl)phenyl)ethanamine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(4-(1-Aminoethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(1-Aminoethyl)phenyl)ethanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-(1-Aminoethyl)phenyl)ethanol can be compared with similar compounds such as:
1-(4-(1-Aminoethyl)phenyl)ethanone: Differing by the presence of a ketone group instead of a hydroxyl group.
1-(4-(1-Aminoethyl)phenyl)ethanamine: Differing by the presence of an amine group instead of a hydroxyl group.
1-(4-(1-Aminoethyl)phenyl)ethane: Differing by the absence of a hydroxyl group.
Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-[4-(1-aminoethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8,12H,11H2,1-2H3 |
Clé InChI |
CLUSAFCGJBVFBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
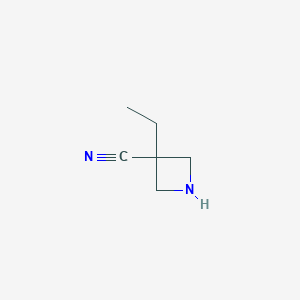
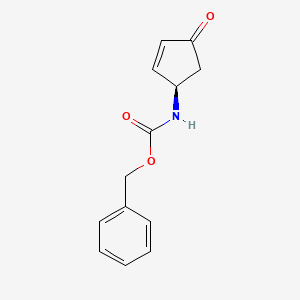
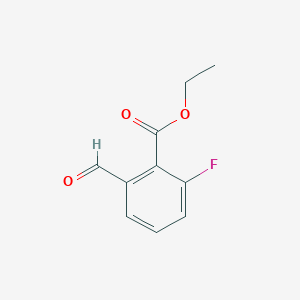
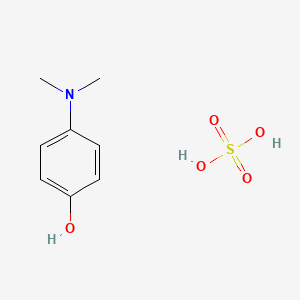
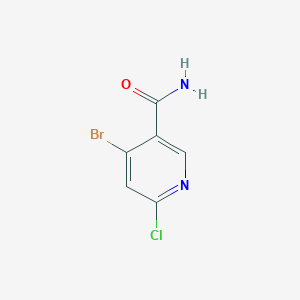
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
